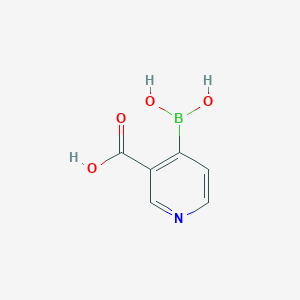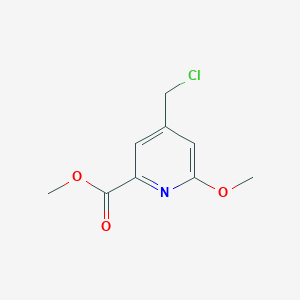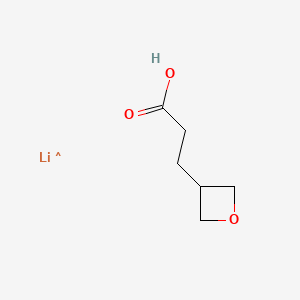![molecular formula C9H8ClN3O2 B14865236 Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate](/img/structure/B14865236.png)
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate is a heterocyclic compound that belongs to the benzoimidazole family. This compound is characterized by its unique structure, which includes a benzoimidazole core substituted with an amino group at position 2, a chlorine atom at position 6, and a methyl ester group at position 4. The benzoimidazole ring system is known for its broad range of biological activities and is a key structural motif in many pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-nitroaniline with methyl isocyanate, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzoimidazole derivatives .
科学的研究の応用
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Methyl 2-amino-1H-benzo[D]imidazole-4-carboxylate: Similar structure but lacks the chlorine atom at position 6.
5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[D]imidazole: Contains a nitro group and different substituents on the phenyl ring.
Uniqueness
Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate is unique due to the presence of the chlorine atom at position 6, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds .
特性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
methyl 2-amino-6-chloro-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-8(14)5-2-4(10)3-6-7(5)13-9(11)12-6/h2-3H,1H3,(H3,11,12,13) |
InChIキー |
DPDIFLCWPGIZJY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one](/img/structure/B14865159.png)


![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B14865175.png)









